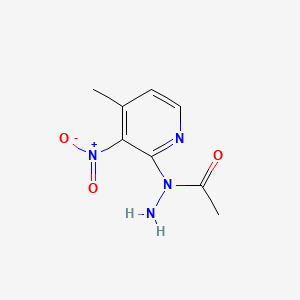

N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

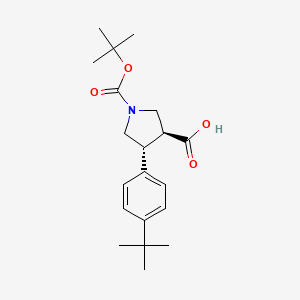

“N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide” is a heterocyclic organic compound . It has a molecular weight of 210.2 and a molecular formula of C8H10N4O3 . The IUPAC name for this compound is N-(4-methyl-3-nitropyridin-2-yl)acetohydrazide .

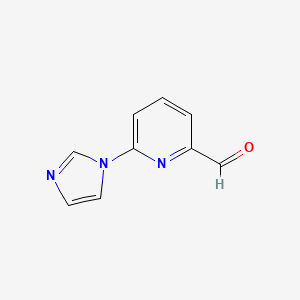

Molecular Structure Analysis

The molecular structure of “N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide” consists of a pyridine ring substituted with a methyl group at the 4-position and a nitro group at the 3-position . The pyridine ring is also attached to an acetohydrazide group .Aplicaciones Científicas De Investigación

Chemical Transformations and Synthesis

- N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide and its derivatives are primarily used in various chemical transformations and syntheses. For instance, its reactions with hydrazine hydrate lead to the formation of different chemical structures like (1H-pyrazol-3-yl)acetohydrazide and others, revealing its versatility in chemical transformations (Smolyar & Yutilov, 2008). The reactivity of related nitropyridyl isocyanates in 1,3-dipolar cycloaddition reactions has been explored, showing their potential in producing a variety of compounds with significant yields (Holt & Fiksdahl, 2007).

Nonlinear Optical Properties

- Certain hydrazones related to N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide exhibit nonlinear optical properties. Studies indicate that these compounds can absorb two photons and have significant potential for optical device applications like optical limiters and switches, highlighting the material's potential in photonics (Naseema et al., 2010).

Antihypertensive Agents

- Derivatives of N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide have been studied as potential antihypertensive α-blocking agents. These studies involve synthesizing various compounds and testing their pharmacological properties, indicating the compound's relevance in medicinal chemistry (Abdel-Wahab et al., 2008).

Anticancer Activities

- Some derivatives exhibit selective cytotoxicity against cancer cell lines like melanoma, breast cancer, and pancreatic cancer. This points to the potential use of these compounds in cancer treatment and their role in inhibiting cancer cell migration (Šermukšnytė et al., 2022).

DNA Binding Studies

- Some derivatives have been synthesized and tested for DNA binding activity. These studies are crucial for understanding the interaction of these compounds with DNA, which is fundamental in drug design and development (Eesee, 2016).

Propiedades

IUPAC Name |

N-(4-methyl-3-nitropyridin-2-yl)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O3/c1-5-3-4-10-8(7(5)12(14)15)11(9)6(2)13/h3-4H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNPNHWSJMSOMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N(C(=O)C)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682415 |

Source

|

| Record name | N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215205-33-6 |

Source

|

| Record name | N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R,R)-2-Iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene](/img/structure/B596072.png)

![7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione](/img/structure/B596074.png)

![Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B596080.png)